5-Hydroxy-4-octanone

Descripción

Overview of 5-Hydroxy-4-octanone (B1296008) as a Chemical Entity

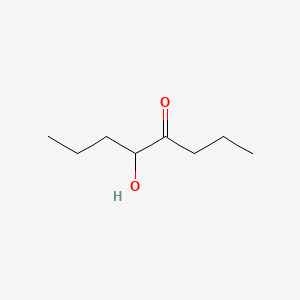

5-Hydroxy-4-octanone, also known by its synonym Butyroin, is an organic compound with the chemical formula C₈H₁₆O₂. nih.govvwr.comsmolecule.comfao.orgnist.gov It possesses a molecular weight of approximately 144.21 g/mol . nih.govvwr.comsmolecule.com Structurally, it is classified as an alpha-hydroxy ketone, featuring an eight-carbon aliphatic chain with a carbonyl group (ketone) at the fourth carbon and a hydroxyl group (alcohol) at the fifth carbon. smolecule.com This bifunctional nature imparts specific chemical reactivity and properties to the molecule. Some databases also classify it as a monosaccharide. nih.govebi.ac.uk

Physically, 5-Hydroxy-4-octanone is described as a yellowish liquid. nih.govfao.org It is characterized as being almost insoluble in water but soluble in organic solvents like alcohol. nih.govsmolecule.comfao.orgchemicalbook.com The compound is noted for its sweet, buttery, and nutty aroma and taste. smolecule.comchemicalbook.com

Below are tables detailing its identifiers and physicochemical properties based on available research data.

Table 1: Chemical Identifiers for 5-Hydroxy-4-octanone

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-hydroxyoctan-4-one | nih.gov |

| CAS Number | 496-77-5 | nih.govfao.orgcas.org |

| Molecular Formula | C₈H₁₆O₂ | nih.govsmolecule.comnist.gov |

| Molecular Weight | 144.21 g/mol | nih.govsmolecule.com |

| InChI Key | BVEYJWQCMOVMAR-UHFFFAOYSA-N | nih.govnist.govspectrabase.com |

| SMILES | CCCC(C(=O)CCC)O | nih.govsmolecule.com |

| Synonyms | Butyroin, 5-Hydroxyoctan-4-one, 4-Octanone (B1346966), 5-hydroxy-, 5-Octanol-4-one | nih.govsmolecule.comnist.govcas.org |

Table 2: Physicochemical Properties of 5-Hydroxy-4-octanone

| Property | Value | Source |

|---|---|---|

| Physical Form | Yellowish liquid | nih.govfao.org |

| Boiling Point | 182 °C at 760 mmHg; 80-82 °C at 10 mmHg | fao.orgthegoodscentscompany.comchembk.com |

| Specific Gravity | 0.907-0.923 g/mL at 20 °C | fao.orgthegoodscentscompany.com |

| Refractive Index | 1.426-1.432 at 20 °C | fao.orgthegoodscentscompany.com |

| Solubility | Almost insoluble in water; soluble in alcohol | nih.govsmolecule.comfao.org |

| Flash Point | 77-79.4 °C | vwr.comthegoodscentscompany.com |

Rationale for Comprehensive Academic Investigation of 5-Hydroxy-4-octanone

The academic interest in 5-Hydroxy-4-octanone stems from several key areas:

Natural Product Chemistry: The compound has been identified as a naturally occurring volatile organic compound (VOC) in various plants, including tea (Camellia sinensis), coconut (Cocos nucifera), and cocoa. nih.govsmolecule.comchemicalbook.com The study of such natural products is crucial for understanding the chemical composition of plants and their ecological roles, such as in plant-insect interactions and defense mechanisms. mdpi.com

Flavor and Fragrance Science: Due to its distinct sweet, buttery, and nutty sensory profile, 5-Hydroxy-4-octanone is of significant interest to the food and fragrance industries. smolecule.comchemicalbook.com It is listed by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), highlighting its relevance in food chemistry. nih.govfao.orgfemaflavor.org

Synthetic Chemistry: The molecule serves as a valuable intermediate in organic synthesis. guidechem.com The presence of both a ketone and a hydroxyl group allows for a variety of chemical transformations, making it a building block for more complex molecules that could have applications in the production of materials like coatings and plastics. guidechem.com

Biocatalysis and Pharmaceutical Research: There is potential for using 5-Hydroxy-4-octanone in pharmaceutical applications, possibly as a drug carrier or a starting material for the synthesis of pharmacologically active compounds, owing to its potential biocompatibility. guidechem.com Furthermore, the synthesis and modification of related hydroxy-ketones are explored using biocatalytic methods, employing whole cells from vegetables or microorganisms, which is a growing field of green chemistry. researchgate.netresearchgate.net

Historical Context of Research on 5-Hydroxy-4-octanone

The study of 5-Hydroxy-4-octanone and related acyloins (alpha-hydroxy ketones) has a history rooted in classical organic chemistry. Early synthesis methods reported for the compound involved the acyloin condensation of esters, such as reacting ethyl butyrate (B1204436) or methyl butyrate with sodium metal in boiling ether. chemicalbook.com This type of reaction was a subject of significant academic interest, with foundational work and reviews on the topic appearing as early as the 1940s and continuing through the 1970s. orgsyn.org

The compound's role as a food additive brought it under regulatory and scientific review. A scientific literature review of hydroxyketones and their derivatives was published in 1978. femaflavor.org Subsequently, 5-Hydroxy-4-octanone was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1998 and again in 2001, which established specifications for its use as a flavouring agent. nih.govfao.orgfemaflavor.org These evaluations mark important milestones in the formal scientific assessment of the compound for commercial use.

Current State of Research on 5-Hydroxy-4-octanone: Identified Gaps and Future Directions

Despite its presence in several chemical databases and its use in the flavor industry, the body of published academic research focused specifically on 5-Hydroxy-4-octanone remains limited. smolecule.com This scarcity of dedicated studies points to several identified gaps and opportunities for future research.

Identified Gaps:

Limited Biological Characterization: There is a notable lack of in-depth studies on the specific biological activities and metabolic pathways involving 5-Hydroxy-4-octanone. smolecule.comsmolecule.com

Undefined Ecological Role: While found in plants, its precise function in plant physiology, defense, or as a semiochemical in ecological interactions is not well understood.

Incomplete Sensory Profile: Although generally described as sweet and buttery, a detailed characterization of its flavor profile and its interaction with other flavor components is an area for further investigation. smolecule.com

Future Research Directions:

Advanced Synthesis Methods: Developing more efficient, stereoselective, and environmentally friendly "green" synthesis routes, potentially leveraging biocatalysis, is a key future direction. guidechem.comresearchgate.net

Elucidation of Biological Roles: Future studies could focus on its interactions with enzymes and its potential role in metabolic processes, which may open avenues for therapeutic applications. smolecule.comguidechem.com

Agricultural and Ecological Applications: Research into the role of 5-Hydroxy-4-octanone as a volatile organic compound (VOC) could reveal its potential in agriculture, for instance, as a biocontrol agent or in modulating plant-pest interactions, an area where other microbial ketones have shown promise. mdpi.comfrontiersin.org

Materials Science: Exploration of its use as a monomer or building block for novel polymers and other materials could be a fruitful area of investigation. guidechem.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxyoctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEYJWQCMOVMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862040 | |

| Record name | 5-Hydroxyoctan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellowish liquid | |

| Record name | 5-Hydroxy-4-octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in alcohol | |

| Record name | 5-Hydroxy-4-octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907-0.923 (20°) | |

| Record name | 5-Hydroxy-4-octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

496-77-5, 116296-89-0 | |

| Record name | 5-Hydroxy-4-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyroin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyoctan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyoctan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYROIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG070EDJ4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-5-Hydroxy-4-octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 5 Hydroxy 4 Octanone

Chemical Synthesis Approaches

The formation of 5-Hydroxy-4-octanone (B1296008), also known as butyroin, can be achieved through several distinct chemical routes. These methods involve the strategic formation of the eight-carbon backbone and the introduction of the ketone and hydroxyl functionalities.

Direct Hydroxylation of Octanone

The direct introduction of a hydroxyl group at the α-position of a ketone, such as 4-octanone (B1346966), is a primary strategy for synthesizing α-hydroxy ketones. This transformation typically involves the generation of an enolate followed by oxidation. Modern methods have been developed to achieve this with high selectivity.

One prominent method is the Davis oxidation, which utilizes N-sulfonyloxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (the Davis reagent), as an electrophilic oxygen source. organic-chemistry.orgwikipedia.org The reaction proceeds by forming the ketone enolate under basic conditions, which then nucleophilically attacks the oxygen atom of the oxaziridine (B8769555) ring. wikipedia.org This is followed by the fragmentation of the resulting intermediate to yield the α-hydroxy ketone. organic-chemistry.org For asymmetric synthesis, chiral N-sulfonyloxaziridines, like (camphorsulfonyl)oxaziridine, can be employed to achieve high enantioselectivity in the hydroxylation of prochiral ketone enolates. researchgate.netorganic-chemistry.orgorgsyn.org

Furthermore, direct asymmetric α-hydroxylation can be achieved using chiral catalysts. For instance, chiral phosphoric acids have been used to catalyze the hydroxylation of α-branched ketones with nitrosobenzene (B162901) as the oxidant, providing access to valuable tertiary α-hydroxy ketones with excellent enantioselectivity. thieme-connect.comthieme-connect.com Other catalytic systems, such as those based on chiral titanium complexes, have also been explored for the asymmetric oxidation of ketones. kirj.ee

Table 1: Reagents for Direct α-Hydroxylation of Ketones

| Reagent/Catalyst System | Description | Type |

| 2-(Phenylsulfonyl)-3-phenyloxaziridine | An electrophilic oxygen transfer agent for the oxidation of ketone enolates. organic-chemistry.orgwikipedia.org | Stoichiometric Reagent |

| (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | A chiral oxaziridine used for the asymmetric oxidation of enolates to optically active α-hydroxy carbonyl compounds. organic-chemistry.orgorgsyn.org | Chiral Reagent |

| Chiral Phosphoric Acid / Nitrosobenzene | A catalytic system for the direct asymmetric α-hydroxylation of α-branched ketones. thieme-connect.comthieme-connect.com | Catalytic System |

| Ti(OiPr)₄ / Chiral Ligand / t-BuOOH | The Sharpless-Katsuki complex has been used for the direct asymmetric α-oxidation of certain ketones. kirj.ee | Catalytic System |

Condensation Reactions in 5-Hydroxy-4-octanone Synthesis

Condensation reactions provide a powerful tool for carbon-carbon bond formation and are central to the synthesis of 5-Hydroxy-4-octanone. A key example is the dimerization of butyraldehyde (B50154), which is analogous to the classic benzoin (B196080) condensation. wikipedia.org This reaction can be effectively catalyzed by N-heterocyclic carbenes (NHCs) derived from thiazolium salts. dfg.de

In this process, a thiazolium salt is deprotonated by a base (such as triethylamine) to form a nucleophilic carbene (an ylide). dfg.de This carbene adds to the carbonyl carbon of a butyraldehyde molecule, leading to the formation of a Breslow intermediate. dfg.de This intermediate acts as a nucleophile, attacking a second molecule of butyraldehyde. Subsequent elimination of the catalyst regenerates the ylide and produces 5-Hydroxy-4-octanone (butyroin). dfg.de This method is advantageous due to its simplicity and the use of inexpensive starting materials. dfg.de A procedure detailed in Organic Syntheses reports a 71-74% yield of butyroin from butyraldehyde using 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride as the catalyst in ethanol. dfg.de

Table 2: Thiazolium-Catalyzed Condensation of Butyraldehyde

| Reactant | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Butyraldehyde | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride | Triethylamine | Ethanol | 80°C | 71-74% | dfg.de |

| Butyraldehyde | Thiazolium catalyst | Triethylamine | Absolute Ethanol | Not specified | 78% | dfg.de |

Reaction of Sodium Metal with Ethyl Butyrate (B1204436)

The acyloin condensation is a classical and direct method for synthesizing α-hydroxy ketones from carboxylic esters. kirj.ee Specifically, 5-Hydroxy-4-octanone (butyroin) can be prepared by the reductive coupling of two molecules of ethyl butyrate using metallic sodium. organic-chemistry.orgkirj.eewikipedia.org The reaction is typically conducted in an aprotic, high-boiling solvent like xylene or toluene (B28343) under an inert atmosphere, as oxygen and protic solvents interfere with the reaction. kirj.ee

The mechanism involves four main steps:

Oxidative ionization : Two sodium atoms donate electrons to the carbonyl groups of two ester molecules.

Coupling : A Wurtz-type coupling occurs between the two resulting radical anion intermediates.

Alkoxide elimination : Two molecules of sodium ethoxide are eliminated to form the α-diketone intermediate, 4,5-octanedione (B1595355).

Reduction and Protonation : The diketone is further reduced by two more sodium atoms to form a sodium enediolate, which is then neutralized with water to give an enediol that tautomerizes to the final 5-Hydroxy-4-octanone product. kirj.ee

To improve yields, the reaction can be performed in the presence of trimethylsilyl (B98337) chloride, which traps the enediolate intermediate as a more stable bis-silyl diether. This trapped intermediate can then be hydrolyzed to the acyloin. kirj.ee

Catalytic Hydrogenation Methods for 5-Hydroxy-4-octanone Production

Catalytic hydrogenation offers a route to 5-Hydroxy-4-octanone through the reduction of a suitable precursor. The most direct precursor for this method is the corresponding α-diketone, 4,5-octanedione. The selective reduction of one of the two ketone functionalities in the dione (B5365651) yields the desired α-hydroxy ketone.

This transformation can be achieved using various hydrogenation catalysts. While specific conditions for 4,5-octanedione are not extensively detailed in readily available literature, general methods for the reduction of α-diones are applicable. These often employ heterogeneous catalysts such as those based on nickel, palladium, or platinum. mdpi.comlibretexts.org For instance, zinc-mediated reduction has been shown to be a simple and efficient method for converting 1,2-diketones to α-hydroxy ketones. researchgate.net

Biocatalytic approaches are particularly effective for this selective reduction. Enzymes such as butanediol (B1596017) dehydrogenases can catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones with high selectivity. rsc.orgrsc.org For example, the R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii has been shown to effectively reduce various aliphatic diketones. rsc.orgrsc.org

Oxidation Methods for 5-Hydroxy-4-octanone Production

Conversely, 5-Hydroxy-4-octanone can be synthesized through the oxidation of more reduced precursors. This includes the oxidation of specific alkenes or the selective oxidation of a corresponding diol.

One documented method is the oxidation of (E)-4-octene with potassium permanganate. organic-chemistry.orgdfg.de A more modern approach involves the use of ruthenium catalysts. For example, 4-octene can be oxidized using a catalytic amount of ruthenium trichloride (B1173362) with peracetic acid as the oxidant in a mixed solvent system of methylene (B1212753) chloride, acetonitrile (B52724), and water, yielding 5-hydroxy-4-octanone. google.com Another catalytic system employs peroxotungstophosphate (PCWP) with hydrogen peroxide to directly convert aliphatic olefins into α-hydroxy ketones. core.ac.uk

Alternatively, the selective oxidation of octane-4,5-diol provides a direct route to the target compound. The challenge lies in oxidizing only one of the two secondary alcohol groups without over-oxidation to the diketone or C-C bond cleavage. Silver carbonate on celite has been reported to selectively oxidize vicinal diols to α-hydroxy ketones. rsc.org Similarly, specific manganese and iron catalysts have been developed for the chemoselective oxidation of secondary alcohols in the presence of primary alcohols or other functional groups. researchgate.netcore.ac.ukthieme-connect.com

Table 3: Oxidation Methods for 5-Hydroxy-4-octanone Synthesis

| Precursor | Reagent/Catalyst System | Product | Reference |

| (E)-4-Octene | Potassium Permanganate | 5-Hydroxy-4-octanone | organic-chemistry.orgdfg.de |

| 4-Octene | Ruthenium trichloride / Peracetic acid | 5-Hydroxy-4-octanone | google.com |

| 4-Octene | Peroxotungstophosphate (PCWP) / H₂O₂ | 5-Hydroxy-4-octanone | core.ac.uk |

| Octane-4,5-diol | Silver Carbonate on Celite | 5-Hydroxy-4-octanone | rsc.org |

Stereoselective Synthesis of 5-Hydroxy-4-octanone

The development of synthetic methods to produce specific stereoisomers of 5-Hydroxy-4-octanone is of significant interest, particularly for applications in pharmaceuticals and flavor chemistry. Biocatalysis has emerged as a powerful tool for this purpose.

Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as Benzaldehyde (B42025) Lyase (BAL) from Pseudomonas fluorescens, can catalyze the asymmetric carboligation of aldehydes. researchgate.netnih.gov While BAL is often used with aromatic aldehydes, it has also been shown to catalyze the ligation of aliphatic aldehydes. nih.gov Studies have demonstrated that BAL can catalyze the cross-acyloin condensation of different aldehydes, and transketolase variants have been developed that show activity in the self-condensation of propanal and the cross-condensation of aliphatic aldehydes, offering a route to chiral α-hydroxyketones. rsc.org

Another biocatalytic strategy involves the regio- and enantioselective α-hydroxylation of ketones using cytochrome P450 monooxygenases. acs.orgceu.esresearchgate.net Wild-type P450-BM3 and its mutants, generated through directed evolution, have proven to be excellent catalysts for the oxidative α-hydroxylation of ketones, producing chiral acyloins with high regioselectivity and enantioselectivity (up to 99% ee). thieme-connect.com These enzymes can introduce a hydroxyl group onto a prochiral carbon adjacent to the ketone, providing direct access to optically active 5-Hydroxy-4-octanone from 4-octanone.

Table 4: Biocatalytic Approaches to Chiral 5-Hydroxy-4-octanone

| Biocatalytic Method | Enzyme Type | Precursor(s) | Key Feature |

| Asymmetric Carboligation | ThDP-dependent Lyases (e.g., Benzaldehyde Lyase, Transketolase variants) | Butyraldehyde | Forms C-C bond and creates a chiral center with high enantioselectivity. researchgate.netnih.govrsc.org |

| Asymmetric Reduction | Butanediol Dehydrogenases | 4,5-Octanedione | Selective reduction of one ketone group in a prochiral dione to form a specific enantiomer of the hydroxy ketone. rsc.orgrsc.org |

| Asymmetric Hydroxylation | Cytochrome P450 Monooxygenases | 4-Octanone | Direct, enantioselective introduction of a hydroxyl group at the α-position of the ketone. thieme-connect.comacs.orgceu.es |

Biocatalytic Synthesis of 5-Hydroxy-4-octanone

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules like 5-Hydroxy-4-octanone. The use of enzymes provides high chemo-, regio-, and stereoselectivity under mild reaction conditions, making it an attractive strategy in organic synthesis. utupub.fimdpi.com

Enzyme-Catalyzed Reactions, including Lipase-Catalyzed Synthesis

Lipases are a class of enzymes widely utilized in organic synthesis for their ability to catalyze enantioselective acylations. utupub.fi While not a de novo synthesis of the carbon backbone, lipase-catalyzed kinetic resolution is a key method for obtaining enantiomerically pure α-hydroxy ketones (also known as acyloins), a class to which 5-Hydroxy-4-octanone belongs. In a typical kinetic resolution, a lipase (B570770) selectively acylates one enantiomer of a racemic mixture of the hydroxyketone, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer. acs.orgkyoto-u.ac.jp This process, however, is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. acs.org

To overcome this limitation, dynamic kinetic resolution (DKR) strategies have been developed. DKR combines the enantioselective enzymatic acylation with in-situ racemization of the unreacted substrate. unipd.it This is achieved by adding a racemization catalyst that continuously converts the less reactive enantiomer into the more reactive one, theoretically enabling a 100% yield of the desired enantiomerically pure product. acs.orgunipd.it Lipases such as those from Candida antarctica (CAL-B) and Burkholderia cepacia are frequently employed for these transformations. utupub.fiacs.org

Another biocatalytic approach involves the hydrolysis of esters of β-hydroxyketones using whole plant tissues. For instance, vegetables like potatoes and carrots have been shown to successfully hydrolyze acetates of compounds structurally related to 5-Hydroxy-4-octanone, such as 5-ethyl-6-hydroxy-4-octanone. researchgate.net This method represents a mild and environmentally friendly alternative to chemical hydrolysis or the use of commercial lipases, which can be unsuccessful for certain labile esters. researchgate.net

Table 1: Overview of Lipase-Catalyzed Reactions for Chiral Hydroxyketone Production

| Reaction Type | Description | Key Enzymes | Advantage | Limitation |

|---|---|---|---|---|

| Kinetic Resolution (KR) | Enantioselective acylation of a racemic alcohol, separating the two enantiomers. acs.org | Lipase from Burkholderia cepacia, Candida antarctica Lipase B (CAL-B). utupub.fiacs.org | High enantioselectivity. acs.org | Maximum 50% theoretical yield. acs.org |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic KR with a catalyst for in-situ racemization of the substrate. unipd.it | Lipase + Racemization catalyst (e.g., acidic resin). acs.orgunipd.it | Theoretical yield up to 100%. unipd.it | Requires compatibility between enzyme and racemization catalyst. acs.org |

| Enzymatic Hydrolysis | Hydrolysis of esters to yield the corresponding alcohol. researchgate.net | Whole plant cells (e.g., potato, carrot). researchgate.net | Mild, green conditions; effective for labile esters. researchgate.net | Selectivity can vary between different biological sources. researchgate.net |

Thiamine Diphosphate (ThDP)-Dependent Enzyme Systems in 5-Hydroxy-4-octanone Synthesis

Thiamine diphosphate (ThDP, also known as ThPP) is a crucial cofactor for a diverse family of enzymes that catalyze a variety of reactions, including the formation of C-C bonds. cuvillier.deconicet.gov.ar These enzymes are particularly valuable for the asymmetric synthesis of chiral 2-hydroxy ketones from simple aldehyde precursors. uni-duesseldorf.degoogle.com The synthesis of 5-Hydroxy-4-octanone via the asymmetric condensation of aldehydes can be catalyzed by ThDP-dependent enzymes such as aldehyde lyases. google.com

Many ThDP-dependent enzymes, such as pyruvate (B1213749) decarboxylase (PDC), possess both decarboxylase and carboligase activity. cuvillier.denih.gov The catalytic cycle begins with the non-oxidative decarboxylation of a 2-keto acid (the donor substrate), such as pyruvate. conicet.gov.arnih.gov This reaction forms a key nucleophilic intermediate, often referred to as an "active aldehyde," which remains covalently bound to the ThDP cofactor. conicet.gov.arnih.gov This process effectively reverses the normal electrophilic character of the aldehyde's carbonyl carbon, a phenomenon known as "umpolung". nih.govacademie-sciences.fr

The "active aldehyde" intermediate can then attack a second aldehyde molecule (the acceptor substrate) in a carboligation step. nih.gov This enantioselective C-C bond formation results in a chiral 2-hydroxy ketone. uni-duesseldorf.de For the synthesis of 5-Hydroxy-4-octanone, butyraldehyde could serve as the acceptor aldehyde, reacting with an active aldehyde intermediate. google.com A specific process has been detailed where 5-Hydroxy-4-octanone is produced with an isolated yield of 71% using benzaldehyde lyase (BAL), a ThDP-dependent enzyme. uni-duesseldorf.de

A significant advantage of using ThDP-dependent enzymes is their inherent stereospecificity, which allows for the production of optically active substances. cuvillier.degoogle.com These enzymes typically exhibit high enantioselectivity, predominantly forming one enantiomer of the 2-hydroxy ketone product. uni-duesseldorf.de For example, many PDCs produce (R)-2-hydroxy ketones. cuvillier.de The synthesis of 5-Hydroxy-4-octanone using benzaldehyde lyase (BAL) or benzoylformate decarboxylase (BFD) has been shown to yield the (R)-enantiomer with an enantiomeric excess (e.e.) of up to 80%. uni-duesseldorf.de

The stereochemical outcome can be influenced by the choice of enzyme and the specific substrates involved. nih.gov Furthermore, engineering the enzyme's active site can sometimes alter or even reverse the enantioselectivity. nih.gov Chemoselectivity is also crucial, especially in cross-carboligation reactions where two different aldehydes are present, and the enzyme must selectively use one as the donor (after decarboxylation of a keto-acid precursor) and the other as the acceptor.

Table 2: ThDP-Dependent Enzymatic Synthesis of (R)-5-Hydroxy-4-octanone

| Enzyme | Conversion | Isolated Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Benzaldehyde Lyase (BAL) | >90% | 71% | 50-80% (R) | uni-duesseldorf.de |

| Benzoylformate Decarboxylase (BFD) | >90% | - | 80% (R) | uni-duesseldorf.de |

The enantioselectivity of ThDP-dependent enzymes is dictated by the three-dimensional structure of their active site. uni-duesseldorf.deuni-stuttgart.de The stereochemical outcome of the carboligation reaction is determined by the relative orientation of the ThDP-bound donor intermediate and the acceptor aldehyde just before C-C bond formation. researchgate.net

Structural studies and modeling have revealed that a parallel orientation of the donor and acceptor generally leads to the (R)-product. researchgate.net Conversely, an antiparallel arrangement can yield the (S)-enantiomer. The ability of an enzyme to facilitate this antiparallel binding is often attributed to a specific steric feature within the active site known as the "S-pocket". uni-stuttgart.deresearchgate.net By analyzing and comparing the crystal structures of different ThDP-dependent enzymes, researchers can map these catalytically important regions. uni-duesseldorf.deuni-duesseldorf.de This understanding of structure-function relationships allows for the rational engineering of enzymes to create biocatalysts with desired or novel selectivities for producing specific enantiomers of 2-hydroxy ketones. uni-stuttgart.de

Enantioselectivity and Chemoselectivity in Biocatalytic Production

Emerging and Green Chemistry Approaches in 5-Hydroxy-4-octanone Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the development of synthetic methodologies. guidechem.comnih.gov Biocatalysis is inherently a green technology due to its use of biodegradable catalysts (enzymes) that operate under mild, environmentally benign conditions, typically in aqueous media at or near room temperature. utupub.fijiangnan.edu.cn

The use of whole-cell biocatalysts instead of purified enzymes represents a further step in green synthesis. mdpi.com This approach avoids costly, energy-intensive, and waste-generating enzyme purification steps. Whole cells also provide the necessary cofactors and a protective cellular environment for the enzyme, enhancing its stability and operational lifetime. mdpi.com The synthesis of α-hydroxyketones can be effectively carried out using whole-cell catalysts containing the appropriate ThDP-dependent enzyme. google.com

Emerging strategies also include the use of flow chemistry. The synthesis of related polyol compounds from biorenewable furanic platforms has been successfully demonstrated using catalysts in continuous flow reactors. researchgate.net Such approaches offer improved control over reaction parameters, enhanced safety, and potential for easier scale-up, representing a promising future direction for the sustainable synthesis of compounds like 5-Hydroxy-4-octanone. researchgate.net The exploration of these greener methods is crucial for achieving the efficient and environmentally responsible production of valuable chemical intermediates. guidechem.com

Chemical Reactivity and Reaction Mechanisms of 5 Hydroxy 4 Octanone

Substitution Reactions of the Hydroxyl Group

The presence of a hydroxyl (-OH) group on the carbon chain of 5-hydroxy-4-octanone (B1296008) allows it to participate in nucleophilic substitution reactions. In these reactions, the hydroxyl group, which is a poor leaving group, is typically protonated or converted into a better leaving group to facilitate its replacement by a nucleophile.

The hydroxyl group of 5-hydroxy-4-octanone can be replaced by a halogen atom, such as chlorine or bromine, through a process known as halogenation. This substitution reaction typically requires the use of specific halogenating agents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to convert the alcohol into the corresponding alkyl halide. smolecule.com The reaction with thionyl chloride would yield 5-chloro-4-octanone, while phosphorus tribromide would produce 5-bromo-4-octanone. smolecule.com These halogenated ketones are valuable intermediates in further organic syntheses. Research into the microbiological reduction of similar α-halogenoketones, such as 5-bromo-4-nonanone and 5-chloro-4-nonanone, highlights the importance of these compounds as substrates for creating chiral molecules. capes.gov.br

Esterification Reactions of 5-Hydroxy-4-octanone

5-Hydroxy-4-octanone can undergo esterification, a reaction where its hydroxyl group reacts with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) to form an ester. smolecule.comguidechem.com This reaction is typically catalyzed by a strong acid. The process involves the nucleophilic attack of the oxygen atom from the hydroxyl group of 5-hydroxy-4-octanone on the carbonyl carbon of the carboxylic acid. A water molecule is eliminated, resulting in the formation of an ester linkage. These ester derivatives are noted for their applications in various synthetic processes. smolecule.com In a related intramolecular context, a molecule containing both a hydroxyl and a carboxylic acid group can react with itself to form a cyclic ester, known as a lactone. nagwa.com

Etherification Reactions of 5-Hydroxy-4-octanone

Etherification is another key reaction for 5-hydroxy-4-octanone, leading to the formation of ethers. guidechem.com In this process, the hydroxyl group is converted into an ether linkage (-O-R). A common method to achieve this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide ion. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. The resulting ethers can be used in the production of various materials, including coatings and plastics. guidechem.com

Role as an Organic Synthesis Intermediate

Due to its bifunctional nature, containing both a ketone and a hydroxyl group, 5-hydroxy-4-octanone is a versatile and important intermediate in organic synthesis. guidechem.com It serves as a building block for creating more complex molecules. smolecule.com For example, mild oxidation of the hydroxyl group leads to the formation of the 1,2-diketone, octane-4,5-dione. guidechem.com Conversely, reduction of the ketone group can produce 1,2-diols. orgsyn.org These products, in turn, are valuable starting materials for synthesizing a wide array of carbocyclic and heterocyclic compounds, such as phenols, oxazoles, and imidazoles. orgsyn.org Its structure also allows it to be a precursor in the synthesis of pharmaceuticals and agrochemicals. smolecule.comguidechem.com

Investigation of Reaction Pathways and Mechanisms

The reactivity of 5-hydroxy-4-octanone is governed by its two functional groups. The hydroxyl group can act as a nucleophile, while the carbonyl group's oxygen has lone pairs and can be protonated, and its carbon is electrophilic. Atmospheric chemistry studies have identified 1,4-hydroxycarbonyls, such as 7-hydroxy-4-octanone and 6-hydroxy-3-octanone, as major products from the reaction of n-octane with hydroxyl radicals in the presence of nitric oxide. researchgate.netresearchgate.net This indicates that such structures are significant in atmospheric reaction pathways.

The direct synthesis of α-hydroxy ketones from olefins can be achieved through oxidation using hydrogen peroxide (H₂O₂) in the presence of a phase-transfer catalyst system. One such system involves 12-tungstophosphoric acid (H₃PW₁₂O₄₀) and cetylpyridinium (B1207926) chloride, which is analogous to the triscetylpyridinium tetrakis(oxodiperoxotungsto)phosphate (PCWP) system. acs.orgmdpi.com

In this type of system, the catalyst, often a polyoxometalate, activates the hydrogen peroxide. The mechanism for the oxidation of olefins to α-hydroxy ketones is proposed to proceed as follows:

The olefin is first epoxidized by the activated H₂O₂ to form an epoxide intermediate. uu.nl

The epoxide then undergoes ring-opening to form a diol.

The resulting vicinal diol is then selectively mono-oxidized by the catalytic system to yield the final α-hydroxy ketone. nih.gov

This method is considered efficient and environmentally benign as it uses hydrogen peroxide as the terminal oxidant. acs.orgnih.gov The PCWP catalyst itself has been demonstrated to be effective in mediating oxidation reactions with dilute hydrogen peroxide, facilitating the conversion of substrates like oximes into their corresponding carbonyl compounds. mdpi.com

The presence of both a secondary alcohol and a ketone functional group within the same molecule imparts a rich and varied chemical reactivity to 5-hydroxy-4-octanone. These groups can react independently or, in some cases, influence each other's reactivity, leading to a range of possible transformations including oxidation, reduction, and condensation reactions.

Oxidation Reactions: The secondary hydroxyl group in 5-hydroxy-4-octanone can be oxidized to a ketone. This transformation typically employs common oxidizing agents. The reaction converts the α-hydroxy ketone into a 1,2-diketone. A notable product of this oxidation is octane-4,5-dione . wikipedia.org The reaction generally proceeds by the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the adjacent carbon, forming a new carbon-oxygen double bond.

Reduction Reactions: The ketone functional group of 5-hydroxy-4-octanone is susceptible to reduction to a secondary alcohol. This conversion is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol. The primary product of this reduction is octane-4,5-diol . masterorganicchemistry.com

Acyloin Condensation: 5-Hydroxy-4-octanone, also known as butyroin, can be synthesized via the acyloin condensation of ethyl butyrate (B1204436) . This reductive coupling of two ester molecules is performed using metallic sodium in an aprotic solvent like toluene (B28343). The mechanism involves a four-step process:

Oxidative ionization of two sodium atoms on the carbonyl groups of two ester molecules.

A Wurtz-type coupling occurs between the two resulting radical-anion ester molecules.

Alkoxy groups are eliminated, leading to the formation of a 1,2-diketone intermediate.

Further oxidative ionization of the diketone by two more sodium atoms forms a sodium enediolate, which upon neutralization with water, tautomerizes to the α-hydroxy ketone, 5-hydroxy-4-octanone. wikipedia.org

Aldol (B89426) Condensation: Another significant pathway to synthesize 5-hydroxy-4-octanone is through the self-condensation of butanal (butyraldehyde). In a base-catalyzed aldol condensation, a hydroxide (B78521) ion removes an acidic α-hydrogen from a butanal molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second butanal molecule to form a β-hydroxy aldehyde after protonation. quora.comstackexchange.com While the direct product of butanal self-condensation is 3-hydroxy-2-ethylhexanal, variations of the aldol reaction can be employed to yield other structures, and understanding this mechanism is key to controlling the synthesis of related C8 backbones.

Intermediates and Side Products in 5-Hydroxy-4-octanone Reactions

The reactions involving 5-hydroxy-4-octanone, particularly its synthesis, can lead to the formation of various intermediates and side products. The nature and quantity of these are highly dependent on the reaction conditions.

Intermediates in the Oxidation of 4-Octene:

The synthesis of 5-hydroxy-4-octanone can be achieved through the oxidation of 4-octene . This process, particularly when using reagents like hydrogen peroxide catalyzed by peroxotungstophosphate, proceeds through distinct intermediates. Initially, 4-octene is oxidized to form 4,5-epoxyoctane . In an acidic medium, this epoxide ring is opened to yield 4,5-octanediol . Subsequent oxidation of this diol leads to the final product, 5-hydroxy-4-octanone. oup.com

| Reaction Pathway | Starting Material | Intermediate(s) | Final Product |

| Oxidation of Alkene | 4-Octene | 4,5-Epoxyoctane, 4,5-Octanediol | 5-Hydroxy-4-octanone |

Side Products in Condensation Reactions:

The aldol condensation of butanal is a powerful tool for C-C bond formation, but it can also lead to side products. Under heating or certain catalytic conditions, the initial aldol addition product, 3-hydroxy-2-ethylhexanal, can undergo dehydration (elimination of a water molecule) to form the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal . quora.commasterorganicchemistry.com

In the acyloin condensation of ethyl butyrate, if a protic solvent is present, a competing reaction known as the Bouveault-Blanc reduction can occur. This would lead to the simple reduction of the ester to the corresponding alcohol, 1-butanol , instead of the desired acyloin product. organic-chemistry.org

| Condensation Reaction | Starting Material | Intended Product | Potential Side Product(s) |

| Aldol Condensation | Butanal | 3-Hydroxy-2-ethylhexanal | 2-Ethyl-2-hexenal |

| Acyloin Condensation | Ethyl butyrate | 5-Hydroxy-4-octanone | 1-Butanol |

Byproducts from Oxidation of 4-Octene:

During the oxidation of 4-octene with hydrogen peroxide, especially under homogeneous conditions with certain solvents like t-butyl alcohol, cleavage of the carbon-carbon double bond can occur, leading to the formation of carboxylic acids as side products. oup.com In some cases, the reaction may not proceed to completion, leaving residual amounts of the intermediates, 4,5-epoxyoctane and 4,5-octanediol , in the final product mixture. oup.com

| Reaction | Starting Material | Intended Product | Potential Byproduct(s) |

| Oxidation of 4-Octene | 4-Octene | 5-Hydroxy-4-octanone | Carboxylic acids, 4,5-Epoxyoctane, 4,5-Octanediol |

Natural Occurrence and Biosynthesis of 5 Hydroxy 4 Octanone

Identification in Natural Sources

The compound 5-Hydroxy-4-octanone (B1296008), an organic compound with the molecular formula C8H16O2, has been identified in several natural sources, playing a role in the characteristic flavor and aroma profiles of these plants. smolecule.comsmolecule.comnih.gov

Camellia sinensis (Tea Plant)

5-Hydroxy-4-octanone is a recognized constituent of Camellia sinensis, the plant species from which various types of tea are produced. nih.govplantaedb.com Its presence contributes to the complex aroma profile of tea. While it has been identified, further research is needed to fully understand its specific role and concentration in different tea varieties and processing methods. smolecule.com

Physalis peruviana L. (Cape Gooseberry)

Research on the potent aroma compounds of Cape gooseberry (Physalis peruviana L.) has identified 5-Hydroxy-4-octanone as one of its volatile constituents. tandfonline.com In a study characterizing the aroma profile of Cape gooseberry fruits, 5-Hydroxy-4-octanone was among the 83 volatile compounds identified in the fruit pulp. researchgate.net The study utilized liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of these compounds. researchgate.net

Other Potential Natural Occurrences

While definitively identified in the sources above, the structural characteristics of 5-Hydroxy-4-octanone suggest it could be present in other natural sources. Its presence as a flavor and fragrance compound in various food items indicates a broader, though not always explicitly identified, distribution. smolecule.comthegoodscentscompany.com

Proposed Biosynthetic Pathways

The biosynthesis of 5-Hydroxy-4-octanone is thought to be linked to fundamental metabolic processes within the plant.

Involvement in Fatty Acid and Ketone Body Metabolic Pathways

Research suggests that 5-Hydroxy-4-octanone may be involved in metabolic pathways, particularly those concerning fatty acids and ketone bodies. smolecule.com Aliphatic acyclic alpha-hydroxyketones can be metabolized through the fatty acid pathway and the citric acid cycle. inchem.org The structural similarity of 5-Hydroxy-4-octanone to known metabolites suggests it could play a role in these pathways. smolecule.com Ketone bodies, which are produced from the breakdown of fatty acids, include compounds with similar structural features, such as a ketone group and a hydroxyl group. wikipedia.org The metabolism of these compounds often involves reduction of the ketone to a hydroxyl group, a key feature of 5-Hydroxy-4-octanone's structure. inchem.org

Formation from Breakdown of Membrane Phospholipids (B1166683) and Subsequent Metabolism

The biosynthesis of volatile compounds, including C8 ketones like 5-Hydroxy-4-octanone, in plant tissues such as fruit is linked to the metabolism of fatty acids. ird.fr A key source for these fatty acid precursors is the degradation of membrane phospholipids, particularly during processes like fruit ripening. ird.fr

The proposed pathway involves the following general steps:

Lipid Breakdown: Enzymes such as lipases and phospholipases act on membrane phospholipids, liberating fatty acids. ird.fr

Fatty Acid Metabolism: These liberated fatty acids are then further metabolized. The primary routes for generating volatile compounds are the lipoxygenase (LOX) and β-oxidation pathways, which produce straight-chain fatty acids, alcohols, and aldehydes that serve as precursors. ird.fr

While the precise enzymatic steps leading directly to 5-Hydroxy-4-octanone from phospholipid-derived fatty acids are not extensively detailed in available literature, it is understood to be a product of these broader metabolic cascades. Atmospheric chemistry studies have also demonstrated that 1,4-hydroxycarbonyls, the class of molecules to which 5-hydroxy-4-octanone belongs, are major products from the reaction of OH radicals with C5 and larger n-alkanes. acs.orgnih.gov For instance, the reaction with n-octane yields a mixture of hydroxyoctanones, including 5-hydroxy-2-octanone and 6-hydroxy-3-octanone. acs.orgnih.govresearchgate.net

Relationship to Alpha-Diketo and Alpha-Hydroxyketone Metabolic Detoxification Pathways

5-Hydroxy-4-octanone is classified chemically as an aliphatic alpha-hydroxyketone. inchem.orgfoodb.ca This structural classification places it within a group of compounds that are part of established metabolic and detoxification pathways in biological systems. inchem.org

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a group of aliphatic acyclic and alicyclic alpha-diketones and related alpha-hydroxyketones, including 5-Hydroxy-4-octanone. inchem.org The metabolic fate of these substances is closely related. A primary metabolic route for alpha-diketones is reduction to the corresponding alpha-hydroxyketones. inchem.org

Key aspects of this relationship include:

Formation from Diketo Precursors: Alpha-hydroxyketones like 5-Hydroxy-4-octanone can be formed in vivo through the simple reduction of one of the two ketone groups in a corresponding alpha-diketone (e.g., octane-4,5-dione). inchem.orgsmolecule.com

Detoxification Pathway: Once formed, or if ingested directly, these alpha-hydroxyketones are subject to detoxification. At higher concentrations, a competing detoxification pathway involves reduction to a diol (in this case, octane-4,5-diol) followed by conjugation with glucuronic acid before excretion. inchem.org

This metabolic relationship is significant as it demonstrates a recognized pathway for the body to process and eliminate this class of compounds. The evaluation by JECFA concluded that for 5-Hydroxy-4-octanone, there is no safety concern at the current levels of intake when used as a flavouring agent. inchem.org

Table 2: Metabolic Pathways Involving 5-Hydroxy-4-octanone

| Pathway | Description | Precursor/Metabolite |

|---|---|---|

| Biosynthesis | Breakdown of membrane phospholipids and subsequent fatty acid metabolism via LOX or β-oxidation pathways. ird.fr | Fatty Acids (from Phospholipids) |

| Detoxification | In vivo reduction of an alpha-diketone to form the alpha-hydroxyketone. inchem.org | Octane-4,5-dione |

| Detoxification | Reduction of the alpha-hydroxyketone to a diol, followed by glucuronic acid conjugation for excretion. inchem.org | Octane-4,5-diol |

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 5-Hydroxy-4-octanone |

| 5-hydroxy-2-octanone |

| 6-hydroxy-3-octanone |

| Butyroin |

| Glucuronic acid |

| Octane-4,5-diol |

Biological Activity and Interactions of 5 Hydroxy 4 Octanone

Interactions with Molecular Pathways and Targets

The biological functionality of 5-Hydroxy-4-octanone (B1296008) is largely dictated by its structural features, which allow it to participate in key chemical reactions within biological systems. smolecule.com Its hydroxyl and ketone groups are central to its interactions with various molecular pathways. guidechem.com

Hydrogen Bonding and Nucleophilic Addition Reactions

The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a carbonyl (C=O) group, which is a hydrogen bond acceptor, allows 5-Hydroxy-4-octanone to form hydrogen bonds. This capability is crucial for its interaction with biological molecules, including enzymes and receptors.

The ketone group also makes the molecule susceptible to nucleophilic addition reactions. In a biological context, nucleophiles such as the amino or sulfhydryl groups of amino acid residues in proteins can attack the electrophilic carbonyl carbon. This can lead to the formation of a tetrahedral intermediate, potentially resulting in the reversible or irreversible inhibition of enzyme activity.

Influence on Enzyme Activity, particularly related to Fatty Acid Metabolism

Research suggests that 5-Hydroxy-4-octanone may play a role in metabolic pathways, particularly those involving fatty acids. smolecule.com The structural similarity of 5-Hydroxy-4-octanone to intermediates in fatty acid metabolism suggests it could interact with enzymes involved in these pathways.

For instance, studies on alcohol dehydrogenases (ADHs), a class of enzymes that catalyze the interconversion of alcohols and aldehydes or ketones, have provided insights. A study on a versatile ADH from Rhodococcus erythropolis (ReADH) demonstrated that the enzyme's activity is influenced by the structure of the substrate, including the position of the carbonyl group. nih.gov While the wild-type ReADH showed low activity towards 4-octanone (B1346966), a variant with a modified substrate-binding pocket (W296A) exhibited significantly increased activity. nih.gov This highlights how enzymes can be engineered to accommodate and act on substrates like octanone derivatives, and suggests that 5-Hydroxy-4-octanone could be a substrate for similar enzymes in vivo.

Role in Metabolic Pathways

The structural characteristics of 5-Hydroxy-4-octanone position it as a potential participant in several key metabolic pathways. smolecule.com

Fatty Acid Metabolism

Given its eight-carbon backbone, 5-Hydroxy-4-octanone is structurally related to medium-chain fatty acids. Fatty acid metabolism involves a series of oxidation, hydration, and cleavage reactions. The hydroxyl and ketone groups of 5-Hydroxy-4-octanone are common functional groups in the intermediates of β-oxidation. It is conceivable that 5-Hydroxy-4-octanone could be a substrate or an inhibitor of enzymes in this pathway, although specific research on this is limited.

Ketone Body Metabolism

Ketone bodies, such as acetoacetate (B1235776) and beta-hydroxybutyrate, are produced by the liver from fatty acids, particularly during periods of fasting or low carbohydrate intake. wikipedia.org These molecules are crucial energy sources for tissues like the brain. nih.gov 5-Hydroxy-4-octanone shares structural similarities with ketone bodies, specifically the presence of a ketone and a hydroxyl group. This suggests it might interact with pathways of ketone body metabolism, potentially influencing their synthesis or utilization. However, direct evidence for the involvement of 5-Hydroxy-4-octanone in ketone body metabolism is not yet established.

Potential Therapeutic Applications in Metabolic Disorders

The structural characteristics of 5-Hydroxy-4-octanone suggest its potential involvement in various metabolic pathways, particularly those concerning fatty acids and ketone bodies. smolecule.com Its interactions with enzymes indicate possible therapeutic applications in the context of metabolic disorders. smolecule.com

In a metabolomics study involving septic patients in an intensive care unit (ICU), 5-Hydroxy-4-octanone was identified as one of the differential metabolites in the plasma of survivors versus non-survivors. Specifically, the levels of (±)5-hydroxy-4-octanone were found to be up-regulated in the 28-day survival group compared to the group that did not survive. scispace.com This finding suggests a potential link between the compound and metabolic processes during critical illness, although further research is needed to elucidate the specific mechanisms. The study also highlighted alterations in tyrosine metabolism, alpha-linolenic acid metabolism, and alanine, aspartate, and glutamate (B1630785) metabolism in these patients. scispace.com

While the direct therapeutic applications of 5-Hydroxy-4-octanone are still under investigation, its role as a potential biomarker in metabolic profiling studies is an area of active research.

Studies on Enzyme-Catalyzed Reactions involving Hydroxyl and Carbonyl Groups

The presence of both hydroxyl and carbonyl groups makes 5-Hydroxy-4-octanone a substrate for various enzyme-catalyzed reactions. Research has explored the use of enzymes to synthesize and modify this and similar compounds.

For instance, the enzyme cytochrome P450 BM-3 has been shown to oxidize octane (B31449) to produce various products, including 4-octanone and 3-octanone. caltech.edu While this study did not directly involve 5-Hydroxy-4-octanone, it demonstrates the capability of enzymes to act on octane derivatives. Further research has shown that P450 BM-3 can also oxidize 3-octanol (B1198278) and 4-octanol (B147376) to their corresponding ketones. caltech.edu

Alcohol dehydrogenases (ADHs) are another class of enzymes relevant to the transformation of hydroxyketones. ADH-'A' from Rhodococcus ruber has been utilized for the conversion of various ketones and alcohols. researchgate.net These enzymes are of significant interest for their ability to catalyze stereoselective reductions and oxidations, which is a crucial aspect in the synthesis of chiral molecules. thieme-connect.com The stereodivergent synthesis of chiral alcohols and diols using ketoreductases and alcohol dehydrogenases highlights the potential for enzymatic routes to produce specific stereoisomers of compounds like 5-Hydroxy-4-octanone. thieme-connect.com

Mechanisms similar to the benzoin (B196080) condensation, which involves the formation of an acyloin, are found in important enzyme-catalyzed transformations that require thiamine (B1217682) as a cofactor. orgsyn.org The synthesis of butyroin (5-Hydroxy-4-octanone) can be achieved through a thiazolium ion-catalyzed reaction, which mimics these enzymatic processes. orgsyn.org

Olfactory Receptor Interactions and Structure-Odor Quality Relationships

5-Hydroxy-4-octanone is recognized for its sweet, slightly pungent, and buttery aroma, making it relevant in the study of olfaction. chemicalbook.com

The interaction of odorant molecules with specific olfactory receptors (ORs) is a key area of sensory research. The human olfactory receptor OR1G1 has been a subject of such studies. It is known to be a broadly tuned receptor, responding to a variety of odorants, particularly those with a nine-carbon aliphatic structure. oup.com

In a study investigating the relationship between molecular structure and perceived odor quality, 5-Hydroxy-4-octanone was predicted to be a weak agonist for OR1G1. However, experimental validation through calcium imaging on cells expressing OR1G1 showed that 5-Hydroxy-4-octanone did not succeed in activating this receptor. oup.com This highlights the complexity of predicting odorant-receptor interactions solely based on structural models. The study also identified both agonists and antagonists for OR1G1, demonstrating the dual nature of some odorant molecules. oup.com

In insects, olfactory receptor neurons (ORNs) show high sensitivity and selectivity to specific compounds. For example, in the lucerne weevil, Sitona discoideus, different groups of ORNs were found to be highly sensitive to isomers of 5-hydroxy-4-methylheptan-3-one, a structurally related compound. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of molecules with their biological activity. In aroma research, QSAR models can help predict the odor characteristics of compounds. tandfonline.com

While QSAR studies are less common in aroma research compared to fields like pharmaceuticals, they have been applied to understand the interactions between flavor compounds and proteins like β-lactoglobulin. sci-hub.se A study using 3D-QSAR with the Catalyst software aimed to model the interaction between aroma compounds and this protein, emphasizing the importance of hydrogen bonding. sci-hub.se

For the olfactory receptor OR1G1, a 3D-QSAR study was performed to determine the "odotope" (the set of molecular properties of an odorant that are recognized by a receptor) for its agonists and antagonists. oup.com This approach helps in predicting new ligands for the receptor. Although 5-Hydroxy-4-octanone was included in the dataset for this study, the model's prediction of it being a weak agonist was not confirmed experimentally. oup.com

Evaluation of Agonist/Antagonist Activity on Olfactory Receptors (e.g., OR1G1)

Antimicrobial Properties and Bioactive Compound Analysis

5-Hydroxy-4-octanone has been identified as a component in the extracts of various plants, some of which are known for their medicinal properties.

Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying the bioactive compounds in plant extracts. A study on Asparagus racemosus identified a related compound, 4-Octanone, 5-hydroxy-2,7-dimethyl-, as one of the constituents. ijpsr.com The extracts of this plant, rich in phenols and flavonoids, showed significant antioxidant and anti-inflammatory activities. ijpsr.com

Similarly, GC-MS analysis of the whole plant extract of Scoparia dulcis also identified 4-Octanone, 5-hydroxy-2,7-dimethyl-. ijzi.net The presence of various bioactive compounds in this plant suggests its potential for antimicrobial, anti-inflammatory, and anti-diabetic applications. ijzi.net

Analytical Methodologies for 5 Hydroxy 4 Octanone

Spectroscopic Characterization Techniques

Spectroscopy is instrumental in determining the molecular structure of 5-Hydroxy-4-octanone (B1296008) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Hydroxy-4-octanone, ¹H NMR provides precise information about the chemical environment of each proton. orgsyn.org The proton NMR spectrum exhibits characteristic signals that confirm the structure. orgsyn.org For instance, the spectrum recorded in carbon tetrachloride (CCl₄) shows an unsymmetrical triplet at 0.94 δ for the six protons of the two methyl (CH₃) groups. orgsyn.org A multiplet between 1.18 and 1.56 δ corresponds to the four protons of two methylene (B1212753) (CH₂) groups, while a sextet at 1.64 δ is assigned to the methylene group adjacent to the carbonyl group (CH₂CH₂C=O). orgsyn.org The methylene group directly attached to the carbonyl (CH₂C=O) appears as a triplet at 2.41 δ. orgsyn.org A singlet at 3.31 δ represents the hydroxyl (OH) proton, and a multiplet at 3.98 δ corresponds to the proton on the carbon bearing the hydroxyl group (CHOH). orgsyn.org

Table 1: ¹H NMR Spectral Data for 5-Hydroxy-4-octanone in CCl₄

| Chemical Shift (δ) | Multiplicity | Integration (No. of H) | Assignment |

|---|---|---|---|

| 0.94 ppm | Triplet (unsymmetrical) | 6H | 2 x CH₃ |

| 1.18-1.56 ppm | Multiplet | 4H | 2 x CH₂ |

| 1.64 ppm | Sextet (J=7 Hz) | 2H | CH₂CH₂C=O |

| 2.41 ppm | Triplet (J=7 Hz) | 2H | CH₂C=O |

| 3.31 ppm | Singlet | 1H | OH |

| 3.98 ppm | Multiplet | 1H | CHOH |

Data sourced from Organic Syntheses Procedure. orgsyn.org

In addition to ¹H NMR, ¹³C NMR spectroscopy is also utilized for the structural characterization of 5-Hydroxy-4-octanone. spectrabase.comspectrabase.com

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 5-Hydroxy-4-octanone displays characteristic absorption bands that confirm its structure. orgsyn.org A strong, broad band around 3505 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. orgsyn.org Another prominent, sharp absorption at 1704 cm⁻¹ corresponds to the C=O stretching vibration of the ketone functional group. orgsyn.org The NIST Chemistry WebBook also provides a gas-phase IR spectrum for this compound. nist.gov Commercial suppliers often confirm that the infrared spectrum of their product conforms to the expected pattern. avantorsciences.com

Table 2: Key FT-IR Absorption Bands for 5-Hydroxy-4-octanone

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3505 | Hydroxyl (-OH) | O-H Stretch |

| 1704 | Carbonyl (C=O) | C=O Stretch |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of 5-Hydroxy-4-octanone is available in the NIST WebBook. nist.gov The compound has a molecular formula of C₈H₁₆O₂ and a molecular weight of approximately 144.21 g/mol . nist.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly useful for identifying and quantifying components in a mixture. Studies on the atmospheric reactions of alkanes have used GC-MS to identify various hydroxycarbonyl (B1239141) products, including isomers like 7-hydroxy-4-octanone, after on-fiber derivatization. nih.govca.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used for analyzing larger or more polar molecules. It has been employed in the structural investigation of coordination complexes, such as those involving the derivative 5-hydroxy-4-octanone oxime. researchgate.net

UV-Vis Spectrometry measures the absorption of ultraviolet and visible light by a compound. While it is a common analytical tool, specific UV-Vis absorption data for 5-Hydroxy-4-octanone is not widely reported in the literature. However, the technique has been applied in studies of related compounds. For example, UV-Vis spectrometry was used to investigate the structure and stoichiometry of metal-organic complexes involving derivatives such as 5-hydroxy-4-octanone oxime. researchgate.net

Mass Spectrometry (MS), including GC-MS and ESI-MS

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating 5-Hydroxy-4-octanone from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is a primary method for analyzing the purity of volatile compounds like 5-Hydroxy-4-octanone. guidechem.com Commercial sources often specify a purity of 96.0% or greater as determined by GC analysis. avantorsciences.comvwr.com

GC coupled with a Flame Ionization Detector (GC-FID) is a robust method for quantitative analysis. This technique has been used to determine the formation yields of 1,4-hydroxycarbonyls, including isomers of hydroxyoctanone, in studies of atmospheric chemistry. nih.govresearchgate.net The Kovats Retention Index, a dimensionless unit used to convert retention times into system-independent constants, for 5-Hydroxy-4-octanone is reported as 1442.5 on a standard polar column. nih.gov

Table 3: Gas Chromatography Data for 5-Hydroxy-4-octanone

| Parameter | Value/Description |

|---|---|

| Purity Assessment | >96.0% (GC) avantorsciences.comvwr.com |

| Detection Method | Flame Ionization Detection (FID) nih.gov |

Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in a mixture. For ketones like 5-Hydroxy-4-octanone that lack a strong chromophore, direct detection by UV-Vis spectrophotometry is challenging. Therefore, a common strategy involves derivatization to attach a UV-active label to the molecule. researchgate.netescholarship.org

A widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). escholarship.orgresearchgate.net The reaction between 5-Hydroxy-4-octanone and DNPH in an acidic medium results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong absorption in the UV region, typically around 365 nm, allowing for sensitive detection. escholarship.orgresearchgate.net

The analytical workflow generally involves the following steps:

Derivatization: The sample containing 5-Hydroxy-4-octanone is reacted with an excess of DNPH solution.

Chromatographic Separation: The resulting hydrazone derivative is then injected into an HPLC system. A reversed-phase C18 column is commonly employed for the separation of these derivatives. escholarship.orgresearchgate.net The mobile phase is typically a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient separation of different carbonyl compounds that may be present in the sample. escholarship.orgresearchgate.net

Detection: A Diode-Array Detector (DAD) is often used to monitor the column effluent. escholarship.org This not only allows for quantification at the optimal wavelength but also provides the UV spectrum of the eluting peak, which can be used for identification purposes by comparing it with the spectrum of a standard. researchgate.net

A typical HPLC setup for the analysis of ketones as their DNPH derivatives is summarized in the table below.

Table 1: Typical HPLC Conditions for Analysis of Ketone-DNPH Derivatives

| Parameter | Condition |

| Column | Supelco C18 (25 cm x 4.6 mm, 5 µm) escholarship.orgresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water escholarship.orgresearchgate.net |

| Detector | Diode-Array Detector (DAD) escholarship.org |

| Detection Wavelength | 365 nm escholarship.orgresearchgate.net |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) escholarship.orgresearchgate.net |

This methodology is noted for its simplicity, speed, and good reproducibility, making it suitable for the routine analysis of ketones like 5-Hydroxy-4-octanone in various matrices. escholarship.orgresearchgate.net

X-ray Single-Crystal Diffraction for Structural Determination of Complexes

X-ray single-crystal diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scribd.com This method is crucial for understanding the coordination chemistry of 5-Hydroxy-4-octanone with metal ions, particularly in the context of solvent extraction where it or its derivatives act as ligands.

A significant study in this area involved the characterization of a cobalt(II) synergist complex formed with 5-hydroxy-4-octanone oxime (a derivative of the target compound) and isobutyric acid. researchgate.netresearchgate.netguidechem.com The oxime derivative of 5-Hydroxy-4-octanone acts as a bidentate ligand. The single-crystal X-ray diffraction analysis revealed a six-coordinate, mononuclear cobalt(II) complex with a distorted octahedral geometry. researchgate.netguidechem.com

The central cobalt atom is coordinated to two nitrogen atoms and two oxygen atoms from two 5-hydroxy-4-octanone oxime molecules, and two oxygen atoms from two isobutyrate molecules, which act as monodentate ligands. researchgate.netguidechem.com The structure is characterized by both intra- and intermolecular hydrogen bonds, which contribute to the stability of the crystal lattice. researchgate.net

The detailed crystallographic data for this complex provides fundamental insights into the nature of the coordination environment around the metal center.

Table 2: Selected Crystallographic Data for the Cobalt(II) Synergist Complex with 5-Hydroxy-4-octanone Oxime and Isobutyric Acid researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.892(3) |

| b (Å) | 10.031(3) |

| c (Å) | 10.598(4) |

| α (°) | 63.899(14) |

| β (°) | 70.386(14) |

| γ (°) | 70.199(13) |

| Volume (ų) | 777.9(4) |

| Z | 1 |

| Coordination Geometry | Distorted Octahedral |

Data derived from a study on a cobalt(II) synergist complex with isobutyric acid and 5-hydroxy-4-octanone oxime. researchgate.net

Table 3: Selected Bond Lengths for the Cobalt(II) Synergist Complex researchgate.net

| Bond | Length (Å) |

| Co-O(1) | 2.043(2) |

| Co-O(3) | 2.140(2) |

| Co-N(1) | 2.115(2) |

O(1) from isobutyrate, O(3) and N(1) from 5-hydroxy-4-octanone oxime. researchgate.net

Such detailed structural information is invaluable for understanding the mechanisms of metal extraction and for the rational design of more efficient and selective extractant systems.

Advanced Analytical Techniques for Solvent Extraction Mechanism Investigation

The investigation of solvent extraction mechanisms, especially in synergistic systems involving compounds like 5-Hydroxy-4-octanone and its analogues (e.g., LIX®63), requires a multi-technique approach to bridge the understanding between the solid state and the species present in the organic phase. scribd.comresearchgate.net While traditional methods like slope analysis provide stoichiometric information, a deeper mechanistic insight is gained through the application of advanced spectroscopic techniques. scribd.comrroij.com

Slope Analysis: This is a classical method used to determine the stoichiometry of the extracted metal complex. researchgate.netnih.gov By varying the concentration of one extractant while keeping others constant and plotting the logarithm of the metal distribution ratio (D) against the logarithm of the extractant concentration, the number of extractant molecules involved in the complex can be determined from the slope of the resulting line. researchgate.net This method has been applied to systems containing α-hydroxyoximes and carboxylic acids to elucidate the composition of the extracted species. scispace.comgoogle.com